(1-Acetamido-2-phenylethyl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-Acetamido-2-phenylethyl)boronic acid is an organic compound with the molecular formula C10H14BNO3. It belongs to the class of boronic acids, which are characterized by the presence of a boron atom bonded to an oxygen atom and two hydroxyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1-Acetamido-2-phenylethyl)boronic acid typically involves the hydroboration of alkenes or alkynes, followed by oxidation. The addition of a boron-hydrogen bond over an alkene or alkyne to form the corresponding alkyl or alkenylborane is a rapid process .
Industrial Production Methods: Industrial production methods for boronic acids often involve the use of bis(pinacolato)diboron or tetrahydroxydiboron as starting materials. These reagents are reacted with alkenes or alkynes under specific conditions to yield the desired boronic acid .
Chemical Reactions Analysis
Types of Reactions: (1-Acetamido-2-phenylethyl)boronic acid undergoes various chemical reactions, including:
Oxidation: Conversion to the corresponding boronic ester or boronate.
Reduction: Formation of the corresponding borane.
Substitution: Reaction with electrophiles to form new carbon-boron bonds.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Palladium catalysts in Suzuki-Miyaura coupling reactions.
Major Products:
Oxidation: Boronic esters or boronates.
Reduction: Boranes.
Substitution: Biaryl compounds in Suzuki-Miyaura coupling.
Scientific Research Applications
(1-Acetamido-2-phenylethyl)boronic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (1-Acetamido-2-phenylethyl)boronic acid involves its interaction with molecular targets through the formation of boron-oxygen bonds. This interaction can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. The compound’s ability to form stable complexes with diols and other nucleophiles is central to its biological activity .
Comparison with Similar Compounds
Phenylboronic acid: Similar structure but lacks the acetamido group.
(1-Acetamido-2-phenylethyl)boronic ester: Esterified form of the boronic acid.
Benzylboronic acid: Contains a benzyl group instead of a phenylethyl group.
Uniqueness: (1-Acetamido-2-phenylethyl)boronic acid is unique due to its acetamido group, which enhances its ability to form hydrogen bonds and interact with biological molecules. This makes it particularly useful in medicinal chemistry and enzyme inhibition studies .
Properties
CAS No. |
88765-81-5 |
---|---|
Molecular Formula |
C10H14BNO3 |
Molecular Weight |
207.04 g/mol |
IUPAC Name |
(1-acetamido-2-phenylethyl)boronic acid |
InChI |
InChI=1S/C10H14BNO3/c1-8(13)12-10(11(14)15)7-9-5-3-2-4-6-9/h2-6,10,14-15H,7H2,1H3,(H,12,13) |
InChI Key |
RZOBKIYINHXHKR-UHFFFAOYSA-N |
Canonical SMILES |
B(C(CC1=CC=CC=C1)NC(=O)C)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.